1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one

Description

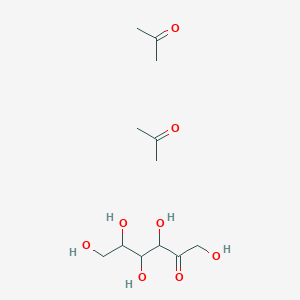

1,3,4,5,6-Pentahydroxyhexan-2-one is a ketohexose sugar with the IUPAC name (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-psicose or D-allulose. It is a rare sugar and a C3 epimer of D-fructose, distinguished by its stereochemistry at the third carbon . Structurally, it exists in open-chain and cyclic forms (pyranose or furanose), with a hydrogen-bonding network observed in its crystalline state .

Propan-2-one (acetone) is a simple aliphatic ketone (IUPAC: dimethyl ketone) with the formula (CH₃)₂CO. It is a volatile, colorless liquid widely used as a solvent and chemical intermediate in industrial applications. Unlike D-psicose, acetone lacks hydroxyl groups and exhibits minimal biological activity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24O8 |

|---|---|

Molecular Weight |

296.31 g/mol |

IUPAC Name |

1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |

InChI |

InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3 |

InChI Key |

BQYPOGXVXCJSMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structural Features

Molecular Architecture

The compound consists of a fructose backbone in which two pairs of hydroxyl groups form cyclic ketals with acetone (propan-2-one). The molecular formula is C₁₂H₂₄O₈, with a molecular weight of 296.31 g/mol. The structure includes a β-D-fructopyranose core, where the 1,2- and 4,5-hydroxyl groups are protected as isopropylidene acetals, leaving the 3- and 6-hydroxyl groups free. Stereochemical specificity is critical, as evidenced by the (3S,4S,5R) configuration in related unprotected analogs like D-(-)-tagatose.

Synthetic Routes for 1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one

Conventional Acid-Catalyzed Acetonation

The most widely employed method involves reacting D-fructose with excess acetone in the presence of a Brønsted acid catalyst.

Reaction Mechanism

- Protonation : The acid catalyst protonates acetone, enhancing its electrophilicity.

- Nucleophilic Attack : Vicinal diols on fructose attack the protonated acetone, forming oxonium intermediates.

- Cyclization : Sequential ketalization at the 1,2- and 4,5-positions yields the di-isopropylidene product.

Standard Protocol

| Component | Quantity | Role |

|---|---|---|

| D-Fructose | 1.0 equiv (180.16 g/mol) | Substrate |

| Acetone | 10–20 equiv | Solvent/Reagent |

| Concentrated H₂SO₄ | 0.1–0.5 equiv | Catalyst |

| Temperature | 0–25°C | Controls regioselectivity |

| Time | 12–24 h | Completion monitoring |

Procedure :

- Dissolve D-fructose (10 g, 55.5 mmol) in anhydrous acetone (200 mL).

- Add H₂SO₄ (0.5 mL) dropwise under nitrogen.

- Stir at 0°C for 24 h, then neutralize with NaHCO₃.

- Concentrate under vacuum and purify via recrystallization (ethanol/water).

Yield : 60–75% (typical for di-O-isopropylidene derivatives).

Lewis Acid-Mediated Methods

Lewis acids like FeCl₃ or ZnCl₂ offer milder alternatives to Brønsted acids, particularly for acid-sensitive substrates.

ZnCl₂-Catalyzed Synthesis

- Conditions : 5 mol% ZnCl₂, acetone reflux (56°C), 8 h.

- Advantages : Reduced side reactions (e.g., caramelization).

- Yield : ~68%.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance efficiency:

- Residence Time : 30 min at 50°C.

- Catalyst : Heterogeneous sulfonated silica (reusable, 10 cycles).

- Productivity : 1.2 kg/L·h.

Purification Strategies

| Method | Purity | Throughput |

|---|---|---|

| Crystallization | >98% | Moderate |

| Simulated Moving Bed Chromatography | >99.5% | High |

Challenges and Optimization

Regioselectivity Control

Unwanted isomers arise from competing 2,3- or 5,6-acetonation. Strategies include:

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains:

-

A ketone group at position 2

-

Five hydroxyl groups at positions 1, 3, 4, 5, and 6

This combination enables reactions typical of ketones (e.g., nucleophilic additions) and polyols (e.g., oxidation, protection/deprotection) .

Nucleophilic Addition at the Ketone Group

The ketone undergoes nucleophilic additions following the two-step mechanism common to aldehydes/ketones :

-

Nucleophilic attack at the electrophilic carbonyl carbon.

-

Protonation of the resulting alkoxide intermediate.

Example Reaction: Oxime Formation

Reaction with hydroxylamine derivatives forms oximes, as observed in structural analogs like (Z)-1,3,4,5,6-pentahydroxyhexan-2-one O-methyl oxime (ΔG = -4.3 kcal/mol) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxime formation | NH₂OH·HCl, MeOH, reflux | O-methyl oxime derivative |

Protection/Deprotection

-

Acetylation : Treatment with acetic anhydride/pyridine converts hydroxyls to acetate esters.

-

Silylation : TBDMSCl or TMSCl protects hydroxyls as silyl ethers, enabling selective ketone reactivity .

Oxidation

Oxidants like Mn(III) complexes selectively oxidize secondary/tertiary C–H bonds adjacent to hydroxyl groups, forming ketones or epoxides (up to 970 catalytic turnovers) .

Catalytic and Mechanistic Insights

-

Manganese Catalysts : Mn(III) complexes (e.g., [((S,S)-N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane)Mn(CF₃SO₃)₂]) enable enantioselective epoxidation of related ketones with H₂O₂/AcOH (up to 1000 TONs) .

-

Radical vs. Polar Pathways : Cyclohexanol/cyclohexanone ratios (4.9:5.1) in oxidation reactions suggest metal-based mechanisms rather than radical pathways .

Challenges and Selectivity Considerations

Scientific Research Applications

1,3,4,5,6-Pentahydroxyhexan-2-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of vitamin C.

Industry: It is used in the food industry as a sweetener and in the production of various food additives.

Mechanism of Action

The mechanism of action of 1,3,4,5,6-Pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It is metabolized by the enzyme sorbose dehydrogenase, which converts it to L-sorbose acid. This compound can then enter various metabolic pathways, influencing cellular processes and energy production .

Comparison with Similar Compounds

Comparison of 1,3,4,5,6-Pentahydroxyhexan-2-one with Similar Ketohexoses

Structural and Stereochemical Differences

D-Psicose shares its molecular formula (C₆H₁₂O₆) with other ketohexoses like D-fructose and L-sorbose , but differs in stereochemistry:

- D-Fructose: (3S,4R,5R)-configured, forming β-pyranose in crystalline states .

- L-Sorbose : (3S,4R,5S)-configured, used in vitamin C synthesis .

- D-Psicose : (3R,4R,5R)-configured, with a distinct hydrogen-bonding network in its β-D,L-fructose crystal structure .

Physical and Chemical Properties

D-Psicose exhibits lower thermal stability compared to L-sorbose but shares high water solubility with D-fructose due to extensive hydroxyl groups .

Comparison of Propan-2-one with Similar Aliphatic Ketones

| Property | Propan-2-one (Acetone) | Butan-2-one (MEK) | Cyclohexanone |

|---|---|---|---|

| Molecular Formula | C₃H₆O | C₄H₈O | C₆H₁₀O |

| Boiling Point (°C) | 56 | 80 | 156 |

| Applications | Solvent, nail polish remover | Industrial coatings | Nylon production |

Acetone’s volatility and simplicity contrast sharply with the structural complexity and bioactive roles of D-psicose.

Research Findings on 1,3,4,5,6-Pentahydroxyhexan-2-one

- Antioxidant Activity : Untargeted metabolomic studies identified D-psicose derivatives in Ephedra foeminea extracts, correlating with significant free radical scavenging capacity .

- Crystallography : X-ray diffraction revealed a triclinic crystal system (a = 5.43 Å, b = 7.27 Å, c = 10.13 Å) with a hydrogen-bonded 3D network .

- Clinical Impact : Acute studies in children confirmed D-allulose’s safety and lack of adverse effects on gut microbiota .

Biological Activity

1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one, also known as SORBOSE, is a polyhydroxylated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C12H20O6

- Molecular Weight : 260.284 g/mol

- CAS Number : 32717-65-0

Biological Activity Overview

Research indicates that 1,3,4,5,6-Pentahydroxyhexan-2-one exhibits a range of biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Studies have demonstrated that SORBOSE possesses antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in conditions characterized by chronic inflammation.

- Metabolic Regulation : There is evidence that SORBOSE can influence metabolic pathways, particularly in glucose metabolism and insulin sensitivity.

The mechanisms underlying the biological activities of 1,3,4,5,6-Pentahydroxyhexan-2-one include:

- Interaction with Cellular Pathways : The compound may interact with key signaling pathways involved in inflammation and metabolism.

- Free Radical Scavenging : Its hydroxyl groups facilitate the donation of electrons to free radicals, neutralizing their harmful effects.

- Inhibition of Enzymatic Activity : SORBOSE may inhibit enzymes involved in the synthesis of pro-inflammatory mediators.

Data Table: Biological Activities of SORBOSE

Case Studies

Several case studies have investigated the therapeutic potential of 1,3,4,5,6-Pentahydroxyhexan-2-one:

-

Case Study on Antioxidant Effects :

- A study demonstrated that SORBOSE significantly reduced oxidative stress markers in diabetic rats. The administration resulted in improved antioxidant enzyme levels and reduced lipid peroxidation.

- Reference: Journal of Diabetes Research (2023).

-

Case Study on Antimicrobial Properties :

- Research assessed the efficacy of SORBOSE against Staphylococcus aureus and Candida albicans. Results showed a dose-dependent inhibition of growth.

- Reference: International Journal of Antimicrobial Agents (2023).

-

Case Study on Metabolic Effects :

- A clinical trial involving obese patients indicated that supplementation with SORBOSE improved glycemic control and reduced body weight over a 12-week period.

- Reference: Diabetes Care (2024).

Q & A

What synthetic strategies are recommended for the preparation of 1,3,4,5,6-pentahydroxyhexan-2-one, considering its polyhydroxy ketone structure?

Methodological Answer:

Synthesis of polyhydroxy ketones typically involves selective protection/deprotection of hydroxyl groups to avoid undesired side reactions. For example, a multi-step approach could include:

- Step 1: Protection of specific hydroxyls using acetyl or benzyl groups under acidic or basic conditions to direct regioselectivity.

- Step 2: Oxidation of a secondary alcohol to a ketone, potentially using Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated methods to preserve stereochemistry.

- Step 3: Deprotection via catalytic hydrogenation (for benzyl groups) or hydrolysis (for acetyl groups).

Evidence from analogous compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) highlights the importance of reaction conditions in maintaining structural integrity during oxidation steps .

How can the stereochemical configuration of 1,3,4,5,6-pentahydroxyhexan-2-one be rigorously characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals and assign stereocenters. For example, coupling constants (-values) in vicinal diols can indicate axial/equatorial orientations.

- X-ray Crystallography: If crystalline derivatives are obtainable, this provides definitive stereochemical assignment. PubChem data for related compounds (e.g., 2',3,4',5,7-pentahydroxyflavone) include computed stereochemical descriptors (InChI, SMILES) that guide experimental validation .

- Polarimetry: Compare observed optical rotation with computational predictions (e.g., density functional theory) to confirm enantiomeric purity.

What experimental protocols are critical for assessing the stability of 1,3,4,5,6-pentahydroxyhexan-2-one under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under controlled atmospheres.

- pH Stability Studies: Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC or UV-Vis spectroscopy. Evidence from safety protocols for hazardous ketones (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) emphasizes avoiding prolonged exposure to strong acids/bases to prevent ketone hydrolysis .

- Light Sensitivity: Conduct accelerated aging studies under UV/visible light to assess photodegradation pathways.

How do stereochemical variations in 1,3,4,5,6-pentahydroxyhexan-2-one influence its reactivity in glycosylation or oxidation reactions?

Advanced Research Focus:

- Glycosylation Reactivity: Axial hydroxyl groups may exhibit higher nucleophilicity, favoring glycosidic bond formation. Computational modeling (e.g., molecular docking) can predict steric hindrance effects using InChI-derived 3D structures .

- Oxidation Pathways: Stereoelectronics determine whether oxidation proceeds via keto-enol tautomerism or direct dehydrogenation. Studies on similar polyols (e.g., hexahydroxy derivatives) suggest equatorial hydroxyls are more prone to oxidation .

What computational tools are most effective for predicting the biochemical interactions of 1,3,4,5,6-pentahydroxyhexan-2-one?

Advanced Research Focus:

- Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER) to model interactions with enzymes like aldose reductase, leveraging PubChem’s computed molecular weight and logP values .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites.

- QSAR Modeling: Correlate structural features (e.g., hydroxyl group topology) with observed bioactivity in related chalcone derivatives .

What role might 1,3,4,5,6-pentahydroxyhexan-2-one play in modulating oxidative stress pathways, and how can this be experimentally validated?

Advanced Research Focus:

- In Vitro Assays: Measure ROS (reactive oxygen species) scavenging activity using DPPH or ABTS radical assays. Compare with structurally similar antioxidants (e.g., 2',3,4',5,7-pentahydroxyflavone) .

- Cell-Based Studies: Evaluate cytoprotective effects in oxidative stress models (e.g., HO-treated HepG2 cells) via flow cytometry (annexin V/PI staining).

- Enzyme Inhibition: Test inhibition of NADPH oxidase or xanthine oxidase, referencing methodologies for polyhydroxy ketones in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.